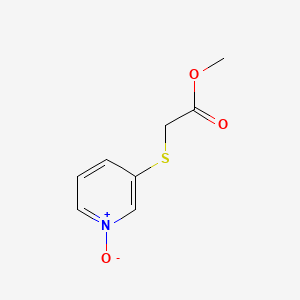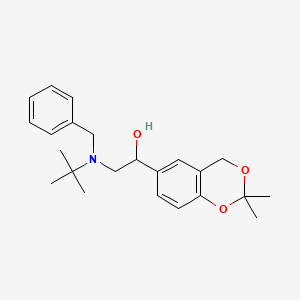
Methyl 2-(1-oxidopyridin-1-ium-3-yl)sulfanylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-oxidopyridin-1-ium-3-yl)sulfanylacetate is an organic compound that features a pyridine ring with an oxido group and a sulfanyl group attached to an acetate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-oxidopyridin-1-ium-3-yl)sulfanylacetate typically involves the reaction of 3-pyridinesulfenyl chloride with methyl acetate in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxido group back to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Methyl 2-(1-oxidopyridin-1-ium-3-yl)sulfanylacetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(1-oxidopyridin-1-ium-3-yl)sulfanylacetate involves its interaction with molecular targets such as enzymes and receptors. The oxido group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function and activity.
類似化合物との比較
Lansoprazole sulfide: Contains a similar sulfanyl group attached to a pyridine ring.
Omeprazole: Another compound with a pyridine ring and similar functional groups.
Uniqueness: Methyl 2-(1-oxidopyridin-1-ium-3-yl)sulfanylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
特性
CAS番号 |
151373-12-5 |
|---|---|
分子式 |
C8H9NO3S |
分子量 |
199.224 |
IUPAC名 |
methyl 2-(1-oxidopyridin-1-ium-3-yl)sulfanylacetate |
InChI |
InChI=1S/C8H9NO3S/c1-12-8(10)6-13-7-3-2-4-9(11)5-7/h2-5H,6H2,1H3 |
InChIキー |
BGBXQBWTQYCFPI-UHFFFAOYSA-N |
SMILES |
COC(=O)CSC1=C[N+](=CC=C1)[O-] |
同義語 |
Acetic acid, [(1-oxido-3-pyridinyl)thio]-, methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Amino-2-ethoxy-5-nitrobenzoyl)amino]-1-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B583226.png)




![(6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B583234.png)



![[3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamicAcidtert-ButylEster](/img/structure/B583240.png)

![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)
![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride](/img/structure/B583247.png)
